4-(1-Piperidylmethyl)phenylboronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

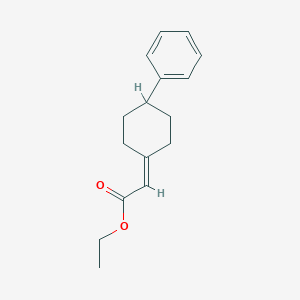

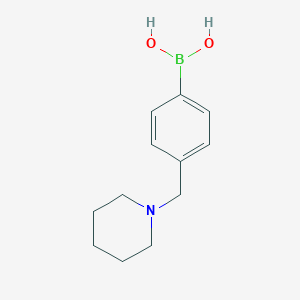

4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .

Synthesis Analysis

The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis

The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

4-(1-Piperidylmethyl)phenylboronic Acid: Scientific Research Applications

Pharmaceutical Testing: This compound is used in pharmaceutical testing as a reference standard to ensure accurate results in drug development and quality control processes .

Sensing Applications: Boronic acids, including derivatives like 4-(1-Piperidylmethyl)phenylboronic Acid, are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Traditional Chinese Medicine: The compound has potential applications in enhancing the bioavailability and water solubility of active ingredients in traditional Chinese medicine, extending their circulation time and improving prevention and therapy of diseases .

Diagnostic Applications: Phenylboronic acids are utilized for diagnostic purposes due to their unique chemistry, which allows for the development of new molecular bases for analytical applications .

Therapeutic Applications: The interaction with sialic acid and other PBA-based strategies are explored for drug delivery applications, making use of the compound’s molecular structure .

Chemical Synthesis: As a building block, 4-(1-Piperidylmethyl)phenylboronic Acid is valuable for its unique molecular structure that offers reliability in laboratory creations .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTKDFLQUWSRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Piperidylmethyl)phenylboronic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)